

A Comparative Analysis of 2-Chlorophenothiazine Purity from Commercial Suppliers

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Compound of Interest

Compound Name: 2-Chlorophenothiazine

Cat. No.: B030676

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **2-Chlorophenothiazine** purity from various commercial suppliers. The information herein is synthesized from publicly available data and is intended to guide researchers in selecting a product that meets their specific quality requirements. This analysis is supported by representative experimental protocols for purity determination.

Executive Summary

2-Chlorophenothiazine is a critical intermediate in the synthesis of several phenothiazine-based pharmaceuticals, most notably antipsychotic drugs. The purity of this starting material is paramount as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. This guide summarizes the stated purity of **2-Chlorophenothiazine** from several commercial suppliers and provides detailed experimental methodologies for in-house verification of product quality using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Purity Comparison

The following table summarizes the advertised purity of **2-Chlorophenothiazine** from a selection of commercial suppliers. It is important to note that this data is based on information

provided by the suppliers and may not reflect batch-to-batch variability. Independent verification is strongly recommended.

Supplier	Stated Purity	Analytical Method	Common Impurities Noted
Sigma-Aldrich	97%	Not Specified	-
TCI America	>98.0%	GC	-
Clearsynth	Not less than 95%	HPLC	Prochlorperazine EP Impurity D
Fengchen Group	99% Min	Not Specified	-
Anjali Labs	99.0%	HPLC	-

Experimental Protocols

To facilitate independent purity verification, detailed protocols for the analysis of **2-Chlorophenothiazine** by HPLC and GC-MS are provided below. These methods are based on established analytical principles for similar compounds and are designed to be robust and reproducible.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantification of **2-Chlorophenothiazine** and the separation of non-volatile impurities.

Instrumentation:

- HPLC system with a UV detector
- Data acquisition and processing software

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

- Mobile Phase A: 0.1% Trifluoroacetic acid in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
- Gradient:
 - 0-25 min: 50% to 90% B
 - 25-30 min: 90% B
 - 30.1-35 min: 50% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL

Sample Preparation:

- Accurately weigh and dissolve approximately 10 mg of the **2-Chlorophenothiazine** sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
- Further dilute the stock solution with the same solvent to a final concentration of approximately 0.1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer
- Data acquisition and processing software

Chromatographic and Spectrometric Conditions:

- Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Inlet Temperature: 280 °C
- Injection Mode: Split (split ratio of 20:1)
- Oven Temperature Program:
 - Initial temperature: 150 °C, hold for 2 minutes
 - Ramp to 280 °C at a rate of 10 °C/min
 - Hold at 280 °C for 10 minutes
- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-500

Sample Preparation:

- Accurately weigh and dissolve approximately 10 mg of the **2-Chlorophenothiazine** sample in 10 mL of a suitable volatile solvent such as dichloromethane or methanol to obtain a 1 mg/mL solution.
- Filter the solution through a 0.45 µm syringe filter prior to injection.

Mandatory Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the general workflow for the analysis of **2-Chlorophenothiazine** purity from commercial suppliers.

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